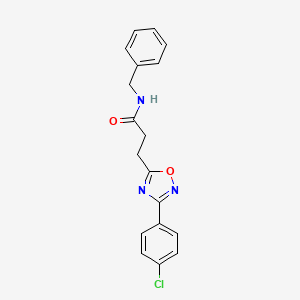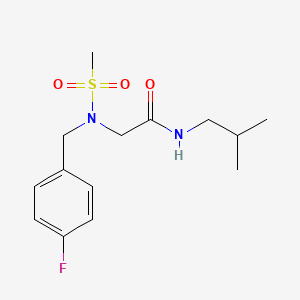
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, commonly known as BBP, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BBP is a white solid that is soluble in organic solvents and has a molecular weight of 461.42 g/mol.
Mecanismo De Acción
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, BBP has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, BBP has been shown to inhibit histone deacetylase by binding to the zinc ion in the active site of the enzyme and preventing the deacetylation of histone proteins.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and cytotoxicity against cancer cells. However, the specific effects of BBP on human health are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BBP is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the biochemical pathways involved in various diseases and physiological processes. However, the cytotoxicity of BBP against cancer cells may limit its use in certain lab experiments, as it could interfere with cell viability and growth.
Direcciones Futuras
There are several potential future directions for research on BBP. One area of interest is the development of BBP-based anticancer drugs, as BBP has demonstrated cytotoxicity against cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of BBP and its effects on human health. Finally, BBP could be used as a building block for the synthesis of novel sulfonamide compounds with potential applications in various fields.
Métodos De Síntesis
BBP can be synthesized through a multistep process that involves the reaction of benzylamine with 4-bromo-2-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with piperidine-2,6-dione. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
BBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and acetylcholinesterase. Furthermore, BBP has demonstrated cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.
Propiedades
IUPAC Name |
N-benzyl-4-bromo-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-18-9-11-19(12-10-18)27(25,26)23(15-17-7-3-1-4-8-17)16-20(24)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTGOXFAPSSFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


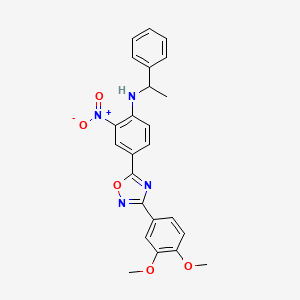
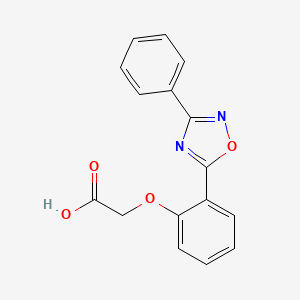


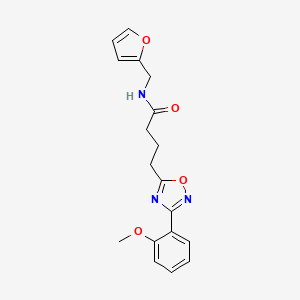
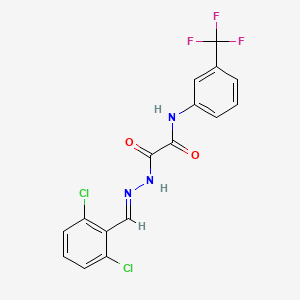
![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

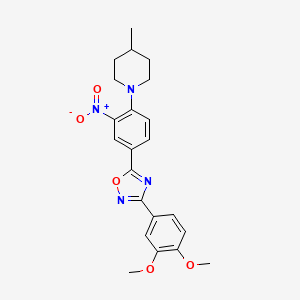
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)

